Rel-ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate
CAS No.:
Cat. No.: VC13760681
Molecular Formula: C12H13BrO2
Molecular Weight: 269.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13BrO2 |
|---|---|
| Molecular Weight | 269.13 g/mol |
| IUPAC Name | ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C12H13BrO2/c1-2-15-12(14)11-7-10(11)8-4-3-5-9(13)6-8/h3-6,10-11H,2,7H2,1H3/t10-,11+/m0/s1 |
| Standard InChI Key | FICVJKZHLQIKGN-WDEREUQCSA-N |
| Isomeric SMILES | CCOC(=O)[C@@H]1C[C@H]1C2=CC(=CC=C2)Br |
| SMILES | CCOC(=O)C1CC1C2=CC(=CC=C2)Br |
| Canonical SMILES | CCOC(=O)C1CC1C2=CC(=CC=C2)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate, reflects its stereospecific configuration. Key structural features include:
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A cyclopropane ring with vicinal substituents at the 1R and 2R positions.
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A 3-bromophenyl group providing electrophilic reactivity for cross-coupling reactions.
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An ethyl ester functional group enabling hydrolysis to carboxylic acids or transesterification .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃BrO₂ |
| Molecular Weight | 269.13 g/mol |
| InChI Code | InChI=1S/C12H13BrO2/c1-2-15-12(14)11-7-10(11)8-4-3-5-9(13)6-8/h3-6,10-11H,2,7H2,1H3/t10-,11+/m0/s1 |
| SMILES | CCOC(=O)[C@@H]1C[C@H]1C2=CC(=CC=C2)Br |
| XLogP3 | 3.2 (estimated) |
The cyclopropane ring’s strain energy (~27 kcal/mol) and the bromine atom’s polarizability contribute to unique reactivity patterns, including ring-opening nucleophilic substitutions and electrophilic additions .
Synthesis and Reaction Pathways
Cyclopropanation Strategies
The compound is synthesized via rhodium-catalyzed cyclopropanation, a method optimized for stereochemical control. Key steps involve:
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Diazo Compound Preparation: Ethyl diazoacetate derivatives react with alkenes under Rh₂(S-p-Ph-TPCP)₄ catalysis to form cyclopropanes with >99% diastereomeric ratio (d.r.) .
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Stereoselective Control: Chiral dirhodium catalysts enforce the (1R,2R) configuration by coordinating to the diazo carbonyl group, as demonstrated in asymmetric syntheses of related bromophenyl cyclopropanes .
Table 2: Representative Synthesis Conditions
| Parameter | Value |
|---|---|
| Catalyst | Rh₂(S-p-Ph-TPCP)₄ (1 mol%) |
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Reaction Time | 2 hours |
| Yield | 72–85% |
Reactivity Profile
The compound undergoes three primary reaction types:
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Ester Hydrolysis: Under basic conditions (e.g., NaOH/EtOH), the ethyl ester converts to a carboxylic acid, enabling further functionalization.
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Bromine Displacement: The 3-bromophenyl group participates in Suzuki-Miyaura cross-couplings with aryl boronic acids, forming biaryl systems .
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Cyclopropane Ring-Opening: Electrophiles (e.g., H⁺, Br₂) attack the strained ring, yielding open-chain products. For example, protonation generates a tertiary carbocation intermediate that rearranges to stable allylic cations .
Applications in Medicinal Chemistry
Pharmacophore Development
The (1R,2R) stereochemistry and bromine atom make this compound a versatile intermediate for drug candidates:
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Proteolysis-Targeting Chimeras (PROTACs): Derivatives have been incorporated into cereblon-binding moieties, enhancing protein degradation efficiency .
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Kinase Inhibitors: The 3-bromophenyl group mimics ATP-binding motifs in kinase active sites, as seen in preclinical studies targeting BRAF V600E mutants .
Case Study: Immunomodulatory Drug Synthesis
A 2024 study detailed the synthesis of 2,2,2-trichloroethyl (1R,2S)-1-(4-bromophenyl)cyclopropane-1-carboxylate derivatives as intermediates for immunomodulatory imide drugs (IMiDs). These compounds exhibited nanomolar IC₅₀ values in NF-κB inhibition assays, underscoring the pharmacophoric value of the cyclopropane scaffold .
| Precaution | Implementation |
|---|---|
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat |
| Ventilation | Fume hood with ≥100 fpm airflow |
| Storage | Airtight container at 2–8°C |
Spill management requires neutralization with inert absorbents (e.g., vermiculite) followed by disposal as halogenated waste.
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